2-(3-Phenylpyrrolidin-1-yl)ethanamine
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Overview
Description
2-(3-Phenylpyrrolidin-1-yl)ethanamine is a chemical compound with the molecular formula C12H18N2 It is characterized by a pyrrolidine ring substituted with a phenyl group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylpyrrolidin-1-yl)ethanamine typically involves the reaction of 3-phenylpyrrolidine with ethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenylpyrrolidin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethanamine chain can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(3-Phenylpyrrolidin-1-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Phenylpyrrolidin-1-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperazinyl)ethylamine: Similar in structure but with a piperazine ring instead of a pyrrolidine ring.
N-(2-Aminoethyl)piperazine: Another related compound with a piperazine ring and an aminoethyl chain.
Uniqueness
2-(3-Phenylpyrrolidin-1-yl)ethanamine is unique due to its specific structural features, including the phenyl-substituted pyrrolidine ring and the ethanamine chain. These features confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(3-phenylpyrrolidin-1-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-7-9-14-8-6-12(10-14)11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLXONWPLLPZGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424368 |
Source
|
Record name | 2-(3-phenylpyrrolidin-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33304-29-9 |
Source
|
Record name | 2-(3-phenylpyrrolidin-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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